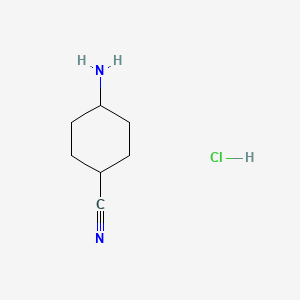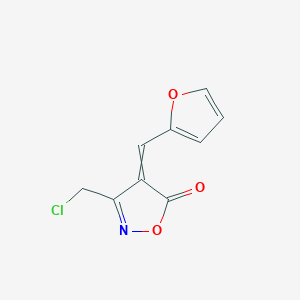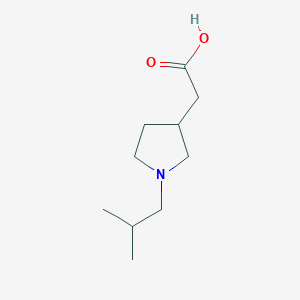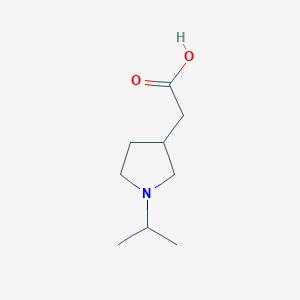
3-(4-Propylphenoxy)piperidine hydrochloride
Übersicht
Beschreibung
“3-(4-Propylphenoxy)piperidine hydrochloride” is a chemical compound with the molecular formula C14H22ClNO . It is a derivative of piperidine, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The synthesis of piperidine derivatives involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The structure of “3-(4-Propylphenoxy)piperidine hydrochloride” can be found in the PubChem database .Chemical Reactions Analysis
Piperidine derivatives are formed through various intra- and intermolecular reactions . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(4-Propylphenoxy)piperidine hydrochloride” can be found in the PubChem database .Wissenschaftliche Forschungsanwendungen
Paroxetine Hydrochloride
- Paroxetine hydrochloride, a derivative closely related to the chemical structure of interest, is primarily used as a selective serotonin reuptake inhibitor for treating depression, anxiety disorders, and posttraumatic stress disorder. It exhibits particular physicochemical properties and pharmacokinetics, making it significant in pharmacological research (Germann, Ma, Han, & Tikhomirova, 2013).
Crystal and Molecular Structure
- The molecular structure of 4-carboxypiperidinium chloride, a compound similar to the one of interest, was studied using X-ray diffraction and spectroscopic methods. Such structural analyses are crucial for understanding the chemical behavior and potential applications of similar compounds (Szafran, Komasa, & Bartoszak-Adamska, 2007).
Histamine H3 Antagonists
- Compounds containing a 4-phenoxypiperidine core, resembling the structure , have been found to be potent histamine H3 antagonists. These are studied for their potential in treating cognitive disorders, indicating the relevance of such compounds in neuropharmacology (Dvorak et al., 2005).
Opioid Receptor Antagonists
- Research has explored the bioactive conformation of N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines, which are widely investigated as opioid receptor antagonists. This research helps in understanding the molecular determinants for receptor recognition, relevant to the field of medicinal chemistry (Le Bourdonnec et al., 2006).
Antiviral and Antitumor Properties
- Halogen bearing phenolic chalcones and corresponding bis Mannich bases, which are structurally related to the compound , have been synthesized and evaluated for cytotoxic and carbonic anhydrase enzyme inhibitory effects, indicating potential antiviral and antitumor applications (Yamali et al., 2016).
Safety and Hazards
Zukünftige Richtungen
Piperidines play a significant role in the pharmaceutical industry, and their derivatives are present in more than twenty classes of pharmaceuticals . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .
Wirkmechanismus
Target of Action
Similar compounds such as pitolisant have been shown to act as an antagonist/inverse agonist at h3 receptors .
Mode of Action
It can be inferred from similar compounds that it may interact with its targets, possibly h3 receptors, to mediate its effects . For instance, pitolisant, a similar compound, blocks histamine from binding to presynaptic H3 autoreceptors, which increases histamine synthesis and release .
Biochemical Pathways
Similar compounds like piperidine have been described to activate signaling pathways like nf-κb, pi3k/akt, etc, which are involved in cancer progression .
Result of Action
For instance, pitolisant increases communication to neurons in brain regions important for sleep and wakefulness .
Eigenschaften
IUPAC Name |
3-(4-propylphenoxy)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO.ClH/c1-2-4-12-6-8-13(9-7-12)16-14-5-3-10-15-11-14;/h6-9,14-15H,2-5,10-11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMFMDXAYJSXJSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)OC2CCCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(Chloromethyl)-4-[(2-fluorophenyl)methylidene]-1,2-oxazol-5-one](/img/structure/B1392347.png)






![5-[(6-Methylpyridin-2-yl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B1392360.png)
![(5E)-2-Mercapto-5-[(1-methyl-1H-pyrrol-2-YL)-methylene]-3-phenyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B1392361.png)
![3-Phenyl-5-[(4-phenylphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B1392363.png)
![4-Oxo-4-{[4-(1-pyrrolidinylcarbonyl)phenyl]amino}-2-butenoic acid](/img/structure/B1392364.png)


